molecular formula C17H16N2O6 B4133836 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B4133836
M. Wt: 344.32 g/mol
InChI Key: YSGATGJCRHXQLA-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound with a complex structure that includes aromatic rings, a formyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-formyl-2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

    Reduction: 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-aminophenyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules.

Comparison with Similar Compounds

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can be compared with similar compounds such as:

    2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-formylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.

    2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11-3-5-13(8-14(11)19(22)23)18-17(21)10-25-15-6-4-12(9-20)7-16(15)24-2/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGATGJCRHXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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